molecular formula C7H4Cl4 B7801230 1-Chloro-2-(trichloromethyl)benzene CAS No. 31259-91-3

1-Chloro-2-(trichloromethyl)benzene

Cat. No.: B7801230
CAS No.: 31259-91-3
M. Wt: 229.9 g/mol
InChI Key: MFHPYLFZSCSNST-UHFFFAOYSA-N
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Description

1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride, is an organic compound with the molecular formula C₇H₄Cl₄. It is a chlorinated derivative of toluene and is characterized by the presence of a trichloromethyl group attached to the benzene ring. This compound is used in various chemical processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of o-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine gas and the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the trichloromethyl group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.

    Reduction Reactions: The compound can be reduced to form 1-chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed:

  • Substitution: Corresponding alcohols or ethers.
  • Reduction: 1-Chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene.
  • Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-2-(trichloromethyl)benzene has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the study of chlorinated aromatic compounds and their effects on biological systems.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-(trichloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The trichloromethyl group is highly reactive due to the presence of electron-withdrawing chlorine atoms, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

  • 1-Chloro-2-(dichloromethyl)benzene
  • 1-Chloro-2-(methyl)benzene
  • 2-Chlorobenzotrichloride
  • 2-Chlorotoluene

Comparison: 1-Chloro-2-(trichloromethyl)benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity compared to its analogs. The compound’s high reactivity makes it valuable in various chemical syntheses, whereas its analogs may have different reactivity profiles and applications.

Properties

IUPAC Name

1-chloro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPYLFZSCSNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871863
Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2136-89-2, 31259-91-3
Record name o-Chlorobenzotrichloride
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Toluene, alpha,alpha,alpha,ar-tetrachloro-
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Record name 1-Chloro-2-(trichloromethyl)benzene
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name α,α,α,2-tetrachlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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